molecular formula C14H9ClF3N5 B2640119 2-[(S)-(4-chlorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methyl]-3-(trifluoromethyl)pyridine CAS No. 2085690-80-6

2-[(S)-(4-chlorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methyl]-3-(trifluoromethyl)pyridine

Cat. No.: B2640119
CAS No.: 2085690-80-6
M. Wt: 339.71
InChI Key: OORKRVPTRVDVHO-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(S)-(4-chlorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methyl]-3-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C14H9ClF3N5 and its molecular weight is 339.71. The purity is usually 95%.
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Preparation Methods

  • Synthetic Routes and Reaction Conditions: The synthesis of 2-[(S)-(4-chlorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methyl]-3-(trifluoromethyl)pyridine typically involves multi-step organic reactions starting from simpler aromatic precursors

  • Industrial Production Methods: Industrially, the synthesis can be scaled up by employing efficient catalytic processes and optimized reaction conditions. Various catalysts, solvents, and reagents are selected to enhance the yield and purity of the product. High-pressure reactors and continuous flow systems might be used for large-scale production to maintain consistency and safety.

Chemical Reactions Analysis

  • Types of Reactions it Undergoes:

    • Oxidation: This compound can undergo oxidation reactions where the chlorophenyl and pyridine rings might be targeted for electrophilic attack.

    • Reduction: The tetrazole ring can be reduced under specific conditions to form amine derivatives.

    • Substitution: The trifluoromethyl and chlorophenyl groups can participate in nucleophilic substitution reactions.

  • Common Reagents and Conditions Used:

    • Oxidation Reagents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    • Reduction Reagents: Lithium aluminium hydride (LiAlH4), Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst

    • Substitution Reagents: Organometallic reagents such as Grignard reagents

  • Major Products Formed from These Reactions:

    • Oxidized derivatives with additional oxygen functionalities.

    • Reduced amine derivatives from the tetrazole moiety.

    • Substituted derivatives where the chlorine or trifluoromethyl groups have been replaced with other functional groups.

Scientific Research Applications

  • Chemistry: Utilized as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Investigated for its potential interactions with biological molecules, particularly proteins and enzymes.

  • Medicine: Explored for its potential use as a pharmaceutical agent due to its unique molecular structure and reactivity.

  • Industry: Used in the development of advanced materials and as a building block for agrochemicals and other specialty chemicals.

Mechanism of Action: The compound's effects arise from its ability to interact with specific molecular targets. In biological systems, the tetrazole moiety can mimic natural ligands, allowing the compound to bind to enzyme active sites or receptor proteins, thereby modulating their activity. The trifluoromethyl group enhances its metabolic stability and lipophilicity, facilitating its interaction with lipid membranes and biological targets.

Comparison with Similar Compounds: Similar compounds with tetrazole, pyridine, and trifluoromethyl groups include:

  • 2-(2-Chlorophenyl)-3-(trifluoromethyl)pyridine: Lacks the tetrazole moiety but has similar aromatic structures.

  • 5-(4-Chlorophenyl)-1H-tetrazole: Shares the chlorophenyl and tetrazole components but lacks the pyridine ring.

  • 3-(Trifluoromethyl)pyridine: Contains the trifluoromethyl and pyridine components but lacks the tetrazole and chlorophenyl groups.

These comparisons highlight the unique structural combination in 2-[(S)-(4-chlorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methyl]-3-(trifluoromethyl)pyridine, which contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

2-[(S)-(4-chlorophenyl)-(2H-tetrazol-5-yl)methyl]-3-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3N5/c15-9-5-3-8(4-6-9)11(13-20-22-23-21-13)12-10(14(16,17)18)2-1-7-19-12/h1-7,11H,(H,20,21,22,23)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OORKRVPTRVDVHO-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(C2=CC=C(C=C2)Cl)C3=NNN=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(N=C1)[C@H](C2=CC=C(C=C2)Cl)C3=NNN=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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